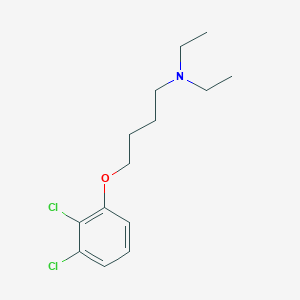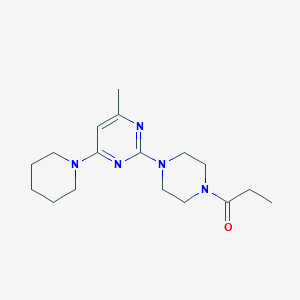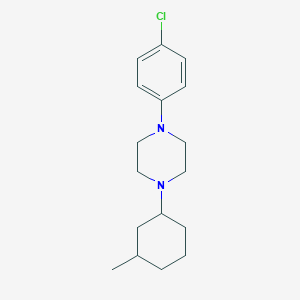![molecular formula C21H27NO6S B5121504 methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate, also known as MEMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMM is a derivative of the natural product sinapinic acid, which is found in plants and has been used in traditional medicine for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been shown to scavenge ROS and reduce oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. In addition, methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate is its versatility and ease of synthesis, which makes it readily available for various lab experiments. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate also exhibits low toxicity and high biocompatibility, making it suitable for in vitro and in vivo studies. However, one of the limitations of methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate. One of the directions is the development of new drugs based on methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is the synthesis of new materials based on methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate for various applications such as drug delivery, tissue engineering, and bioimaging. Further studies are also needed to elucidate the mechanism of action of methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate and its potential interactions with other biomolecules. Overall, methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has great potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
Methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate is synthesized through a multi-step process starting from sinapinic acid. The first step involves the protection of the carboxylic acid group of sinapinic acid using a suitable protecting group such as methyl or ethyl. The next step involves the activation of the carboxylic acid group through the formation of an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the amino acid methionine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired ester product, methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate.
Aplicaciones Científicas De Investigación
Methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and bioimaging. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs. methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has also been used as a building block for the synthesis of new materials such as polymers and nanoparticles. In addition, methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate has been used as a fluorescent probe for bioimaging studies due to its ability to selectively bind to certain biomolecules.
Propiedades
IUPAC Name |
methyl 2-[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6S/c1-6-14-10-15-12(2)9-19(23)28-18(15)11-17(14)27-13(3)20(24)22-16(7-8-29-5)21(25)26-4/h9-11,13,16H,6-8H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBIMYKSGZVXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)NC(CCSC)C(=O)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanoyl}amino)-4-(methylsulfanyl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)


![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)




![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)
